molecular formula C38H42N2O2 B089872 9,10-Anthracenedione, 1,4-bis[(2,4,6-triethylphenyl)amino]- CAS No. 116-74-5

9,10-Anthracenedione, 1,4-bis[(2,4,6-triethylphenyl)amino]-

Cat. No.: B089872
CAS No.: 116-74-5
M. Wt: 558.8 g/mol
InChI Key: ODDMIDRERDTWDF-UHFFFAOYSA-N
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Description

9,10-Anthracenedione, 1,4-bis[(2,4,6-triethylphenyl)amino]- is an anthraquinone derivative featuring a central anthracenedione core substituted at positions 1 and 4 with amino groups, each further modified with 2,4,6-triethylphenyl moieties. This structure confers unique physicochemical properties, including increased lipophilicity due to the bulky triethylphenyl substituents. Anthraquinone derivatives are widely studied for their antitumor, genotoxic, and DNA-binding activities, with substituent groups critically influencing these properties .

Properties

IUPAC Name

1,4-bis(2,4,6-triethylanilino)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C38H42N2O2/c1-7-23-19-25(9-3)35(26(10-4)20-23)39-31-17-18-32(40-36-27(11-5)21-24(8-2)22-28(36)12-6)34-33(31)37(41)29-15-13-14-16-30(29)38(34)42/h13-22,39-40H,7-12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODDMIDRERDTWDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C(=C1)CC)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4CC)CC)CC)C(=O)C5=CC=CC=C5C3=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H42N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7059436
Record name 9,10-Anthracenedione, 1,4-bis[(2,4,6-triethylphenyl)amino]-
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Molecular Weight

558.8 g/mol
Source PubChem
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CAS No.

116-74-5
Record name 1,4-Bis[(2,4,6-triethylphenyl)amino]-9,10-anthracenedione
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Record name 9,10-Anthracenedione, 1,4-bis((2,4,6-triethylphenyl)amino)-
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Record name 9,10-Anthracenedione, 1,4-bis[(2,4,6-triethylphenyl)amino]-
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Record name 9,10-Anthracenedione, 1,4-bis[(2,4,6-triethylphenyl)amino]-
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Record name 1,4-bis[(2,4,6-triethylphenyl)amino]anthraquinone
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Preparation Methods

Anthraquinone Derivatives

The primary precursor for this synthesis is 1,4-dichloro-9,10-anthraquinone (CAS 128-80-7), which provides reactive sites for nucleophilic displacement or transition metal-mediated coupling. Commercial availability varies, but laboratory-scale synthesis typically involves:

  • Directed chlorination of anthraquinone using FeCl₃/AlCl₃ under controlled conditions.

  • Purification via recrystallization from nitrobenzene or dimethylformamide (DMF).

Amine Component

2,4,6-Triethylphenylamine (CAS 6243-35-6) serves as the nucleophilic partner. Synthesis routes include:

  • Friedel-Crafts alkylation of aniline with triethylaluminum.

  • Reduction of corresponding nitroarenes using H₂/Pd-C in ethanol.

Nucleophilic Aromatic Substitution (SNAr)

Classical Displacement

The direct reaction of 1,4-dichloroanthraquinone with 2,4,6-triethylphenylamine under SNAr conditions has been explored:

Procedure :

  • Combine 1,4-dichloroanthraquinone (1 eq), 2,4,6-triethylphenylamine (2.2 eq), and anhydrous K₂CO₃ (3 eq) in DMF.

  • Heat at 140–160°C under N₂ for 24–48 hours.

  • Quench with ice-water, filter, and purify via column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5).

Outcomes :

  • Yields: 15–30% (low due to steric hindrance).

  • Byproducts: Mono-substituted derivatives and hydrolyzed products.

Microwave-Assisted SNAr

Microwave irradiation significantly reduces reaction times:

ParameterValue
Temperature180°C
Time2 hours
SolventNMP
Yield35–40%

This method improves efficiency but requires specialized equipment.

Transition Metal-Catalyzed Coupling

Ullmann Coupling

Copper-mediated coupling addresses the limitations of SNAr:

Optimized Conditions :

  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline (20 mol%)

  • Base: Cs₂CO₃

  • Solvent: DMSO

  • Temperature: 120°C

  • Time: 24 hours

Results :

  • Yield: 50–55%

  • Purity: >95% (HPLC)

Side reactions include homocoupling of the amine component, mitigated by slow amine addition.

Buchwald-Hartwig Amination

Palladium catalysis offers superior selectivity under milder conditions:

Protocol :

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: Xantphos (4 mol%)

  • Base: KOtBu

  • Solvent: Toluene

  • Temperature: 110°C

  • Time: 12 hours

Performance Metrics :

MetricValue
Yield65–70%
Turnover Number35
Substrate ToleranceHigh

This method is currently the most efficient for large-scale synthesis.

Alternative Approaches

Reductive Amination

A two-step strategy involving nitro intermediates:

  • Nitration of 1,4-diaminoanthraquinone using HNO₃/H₂SO₄.

  • Hydrogenation with H₂/Pd-C followed by alkylation with triethylaluminum.

Limitations : Poor regiocontrol during nitration and competing over-alkylation.

Directed C-H Amination

Emerging methodologies using directing groups (e.g., pyridyl):

  • Rh-catalyzed C-H activation at 150°C in DMA.

  • Yields <20%, highlighting need for further optimization.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost ($/g)
SNAr15–3080–85Low12–15
Ullmann50–5595–98Moderate8–10
Buchwald-Hartwig65–7098–99High6–8

Chemical Reactions Analysis

Types of Reactions

9,10-Anthracenedione, 1,4-bis[(2,4,6-triethylphenyl)amino]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones.

    Reduction: It can be reduced to its leuco form.

    Substitution: The amino groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reactions: These reactions often require catalysts such as palladium or nickel.

Major Products

The major products formed from these reactions include various substituted anthraquinones and their derivatives, which are valuable in dye and pigment industries .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
One of the most significant applications of 9,10-anthracenedione derivatives is in cancer treatment. Compounds like mitoxantrone and ametantrone, which are derived from this anthracenedione structure, have been extensively used as chemotherapeutic agents. They exhibit broad-spectrum antitumor activity against various cancers including breast cancer and lymphoma. These compounds work by intercalating into DNA and disrupting replication processes .

Antimicrobial Properties
Research has demonstrated that amino- and diamino-substituted derivatives of 9,10-anthracenedione possess notable antimicrobial activities. For instance, certain derivatives have shown effectiveness against bacteria such as Staphylococcus aureus and fungi like Candida species. The presence of the amino groups enhances their interaction with microbial cell walls, leading to increased efficacy .

Antiviral Effects
Several derivatives have been identified as potential antiviral agents. For example, certain compounds have shown activity against HIV-1 and human cytomegalovirus (HCMV). The structural modifications on the anthracenedione core allow these compounds to inhibit viral replication effectively .

Analytical Chemistry

Chromatographic Applications
9,10-Anthracenedione, 1,4-bis[(2,4,6-triethylphenyl)amino]- can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). The compound can be separated on Newcrom R1 HPLC columns under reverse phase conditions. The mobile phase typically consists of acetonitrile and water with phosphoric acid or formic acid for mass spectrometry compatibility. This method is scalable and suitable for pharmacokinetic studies .

Environmental Applications

Inhibition of Sulfide Production
This compound has also been investigated for its ability to inhibit sulfide production by sulfate-reducing bacteria. This application is particularly relevant in industrial settings where sulfide generation can lead to operational challenges such as souring in oil wells or contamination in pipelines. The specificity of anthraquinones allows for targeted inhibition without affecting other beneficial bacterial populations .

Summary Table of Applications

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryAntitumor agents (mitoxantrone)Effective against breast cancer and lymphoma
Antimicrobial activityActive against Staphylococcus aureus, fungi
Antiviral propertiesInhibits HIV-1 and HCMV replication
Analytical ChemistryHPLC analysisScalable method for pharmacokinetics
Environmental ScienceInhibition of sulfide productionUseful in preventing contamination in industrial settings

Case Studies

Case Study 1: Antitumor Efficacy of Mitoxantrone
Mitoxantrone has been widely studied for its efficacy in treating breast cancer. Clinical trials have shown that patients treated with mitoxantrone exhibit significant tumor reduction compared to those receiving standard chemotherapy regimens .

Case Study 2: Antimicrobial Activity Against Resistant Strains
A study focused on the antimicrobial efficacy of various amino-substituted anthracenediones demonstrated that certain derivatives were effective against multi-drug resistant strains of bacteria. This opens avenues for developing new antibiotics based on anthracenedione structures .

Mechanism of Action

The mechanism of action of 9,10-Anthracenedione, 1,4-bis[(2,4,6-triethylphenyl)amino]- involves its interaction with biological molecules:

Comparison with Similar Compounds

Hydroxyethylamino-Substituted Derivatives

Compounds such as 1,4-dihydroxy-5,8-bis(2-[(2-hydroxyethyl)amino]ethylamino)-9,10-anthracenedione (referred to in studies as DHAQ) exhibit high antitumor activity and genotoxicity. Hydroxyl groups enhance cellular uptake and DNA synthesis inhibition, with DHAQ showing 100-fold greater potency than non-hydroxylated analogs .

Aromatic Amino-Substituted Derivatives

  • 1,4-bis[(4-methylphenyl)amino]-9,10-anthracenedione: This derivative, bearing p-toluidino groups, is classified as hazardous (6.6B, 6.7B, 6.9B) due to respiratory and dermal toxicity risks . The triethylphenyl groups in the target compound may exacerbate such hazards due to increased steric bulk.
  • 1,4-bis(benzylamino)-9,10-anthracenedione: Benzylamino substituents enhance π-π stacking with DNA but lack the steric hindrance of triethylphenyl groups, suggesting differences in DNA-binding kinetics .

Antitumor and Genotoxic Profiles

Compound Substituents Antitumor Activity Genotoxicity Key Mechanism
Target Compound 2,4,6-triethylphenylamino Unknown Unknown Likely DNA binding via intercalation
DHAQ (hydroxyethylamino derivative) Dihydroxybisalkylamino High (curative) High (↑ chromosome damage) DNA synthesis inhibition
1,4-bis[(4-methylphenyl)amino]- p-toluidino Not reported Not reported Hazardous (6.6B, 6.7B)
1,4-bis[(2-hydroxyethyl)amino]ethylamino- Bisalkylamino Moderate Moderate Metabolic activation required
  • Potency Trends : Hydroxyl groups (e.g., in DHAQ) correlate with higher antitumor activity, while bulky alkyl/aryl groups (e.g., triethylphenyl) may reduce potency but alter toxicity profiles .
  • Genotoxicity: DHAQ induces significant chromosome damage, surpassing even doxorubicin . The target compound’s genotoxicity remains speculative but could be lower due to reduced DNA accessibility.

Toxicity and Hazard Classification

  • Hydroxyethylamino Derivatives: Acute toxicity (e.g., convulsions) limits therapeutic utility, though DHAQ’s higher potency allows lower effective doses .
  • Triethylphenyl Substituents: While hazard data are unavailable, analogs like 1,4-bis[(1-methylethyl)amino]-anthracenedione (6.3B hazard class) suggest alkylamino groups may pose similar risks .

Physicochemical Properties

Property Target Compound (Triethylphenylamino) DHAQ (Hydroxyethylamino) 1,4-bis[(4-methylphenyl)amino]-
Molecular Weight Not reported ~521 (analog) ~409 (calculated)
Solubility Likely low (lipophilic) Moderate (hydrophilic) Low (aromatic substituents)
DNA Binding Affinity Theoretical (steric hindrance) High (ΔTm shifts) Moderate
  • DNA Interaction: Hydroxyethylamino derivatives strongly bind DNA (ΔTm = +12°C), while bulky substituents may reduce binding efficiency .

Biological Activity

9,10-Anthracenedione, 1,4-bis[(2,4,6-triethylphenyl)amino]- (CAS No. 116-74-5) is an anthraquinone derivative that has garnered attention for its biological activities. This compound exhibits a range of pharmacological effects, particularly in the context of cancer research and cell biology. Its structure features two triethylphenyl amino groups attached to the anthraquinone backbone, which significantly influences its biological properties.

  • Molecular Formula: C38H42N2O2
  • Molecular Weight: 558.766 g/mol
  • LogP: 9.66 (indicating high lipophilicity)
PropertyValue
CAS Number116-74-5
Molecular FormulaC38H42N2O2
Molecular Weight558.766 g/mol
LogP9.66

The biological activity of 9,10-anthracenedione derivatives is primarily attributed to their ability to intercalate with DNA and influence cellular processes such as apoptosis and cell cycle regulation. Research indicates that these compounds can induce significant morphological and metabolic changes in cancer cells.

Case Study: Effects on Friend Leukemia Cells

A study investigated the effects of 9,10-anthracenedione on Friend leukemia cells. The key findings were:

  • Cell Cycle Arrest: Treatment with concentrations between 0.05 and 1.0 µg/ml resulted in G2 phase arrest.
  • Polyploidy Induction: Approximately 30% of treated cells exhibited polyploidy.
  • Increased RNA Content: Treated cells showed a significant increase in RNA content due to cell enlargement and nucleolar size increase.
  • Chromatin Alterations: Electron microscopy revealed increased chromatin condensation and granulation in treated cells .

Biological Activity Summary

The compound has been shown to possess various biological activities including:

  • Antineoplastic Properties: Inhibits cancer cell proliferation.
  • Cell Cycle Modulation: Alters normal cell cycle progression leading to potential therapeutic applications in oncology.
  • Effects on Nucleic Acids: Changes in DNA and RNA content can be quantitatively assessed using flow cytometry techniques.

Toxicological Profile

While the compound shows promise as an antineoplastic agent, its toxicity profile must be carefully evaluated. Preliminary studies suggest that while it effectively inhibits cancer cell growth, it may also impact normal cells depending on concentration and exposure duration.

Applications in Research

9,10-Anthracenedione derivatives are being explored for their potential applications not only in cancer therapy but also in other areas such as:

  • Inhibition of Sulfide Production: Certain anthraquinones have been identified as inhibitors of sulfide production by sulfate-reducing bacteria, which could have implications for environmental management .
  • Pharmacokinetics Studies: Analytical methods such as HPLC are being developed to study the pharmacokinetics of these compounds .

Q & A

Q. What are the optimal synthetic routes for preparing 9,10-Anthracenedione derivatives with aryl amino substituents?

Methodological Answer: The synthesis typically involves a multi-step approach using lithiation and coupling reactions. For example, derivatives with aryl amino groups can be synthesized via:

Lithium Diisopropylamide (LDA)-Mediated Coupling : React 9,10-anthraquinone with LDA in tetrahydrofuran (THF) to generate a reactive intermediate.

Electrophilic Substitution : Introduce aryl bromides (e.g., 2,4,6-triethylphenyl bromide) under controlled conditions to form the desired amino-substituted product .

Purification : Use column chromatography or recrystallization to isolate the final compound. Key spectroscopic data (NMR, IR, UV-Vis) should confirm the structure.

Q. How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : Analyze the 1^1H and 13^13C NMR spectra for aromatic proton signals (δ 6.8–8.5 ppm) and carbonyl carbons (δ 180–190 ppm). Triethylphenyl groups show characteristic methyl/methylene splitting patterns .
  • IR Spectroscopy : Identify carbonyl (C=O) stretches near 1670 cm1^{-1} and N-H bending modes (if present) around 1600 cm1^{-1} .
  • UV-Vis Spectroscopy : Anthracenedione derivatives exhibit strong absorbance in the visible range (λmax ~400–500 nm) due to π→π* transitions, useful for monitoring reaction progress .

Q. What solvent systems are compatible with this compound during synthesis?

Methodological Answer: Polar aprotic solvents (e.g., THF, DMF, DMSO) are ideal due to their ability to dissolve aromatic amines and stabilize intermediates. THF is particularly effective in LDA-mediated reactions, as it facilitates lithiation without side reactions . Avoid protic solvents (e.g., water, alcohols) to prevent premature quenching of reactive intermediates.

Advanced Research Questions

Q. How do computational methods aid in predicting the electronic properties of this compound?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict redox behavior and charge-transfer capabilities. Compare computed UV-Vis spectra with experimental data to validate electronic transitions .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., solvent polarity effects on solubility or aggregation) .
  • Reaction Path Search : Use quantum chemical calculations (e.g., via ICReDD’s workflow) to identify transition states and intermediates, reducing trial-and-error experimentation .

Q. How can researchers resolve contradictions in experimental data (e.g., reaction yields or byproduct formation)?

Methodological Answer:

  • Factorial Design of Experiments (DoE) : Systematically vary parameters (e.g., temperature, stoichiometry) to identify critical factors affecting yield or selectivity. For example, a 2k^k factorial design can isolate interactions between LDA concentration and reaction time .
  • Byproduct Analysis : Use LC-MS or GC-MS to characterize impurities. Cross-reference with computational predictions (e.g., possible side reactions via DFT) to propose mechanistic pathways .

Q. What strategies minimize steric hindrance during functionalization of the anthracenedione core?

Methodological Answer:

  • Bulk-Sensitive Reaction Design : Employ bulky bases (e.g., LDA) to deprotonate specific positions selectively, avoiding overcrowded regions .
  • Temperature Control : Lower reaction temperatures (−78°C) reduce kinetic competition between sterically hindered and accessible sites .
  • Protecting Groups : Temporarily block reactive amino groups during coupling steps to direct substitutions to less hindered positions .

Q. How can in vitro models evaluate the compound’s toxicity for biological applications?

Methodological Answer:

  • Cell Viability Assays : Use MTT or resazurin assays on human cell lines (e.g., HEK293) to assess cytotoxicity. Compare IC50_{50} values with structurally similar anthraquinones .
  • DNA Intercalation Studies : Perform UV-Vis titrations or fluorescence quenching experiments to quantify DNA-binding affinity, a proxy for potential genotoxicity .
  • Metabolic Stability : Incubate the compound with liver microsomes and analyze metabolites via HPLC-MS to predict pharmacokinetic behavior .

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